3,3'-Diethyloxadicarbocyanineiodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

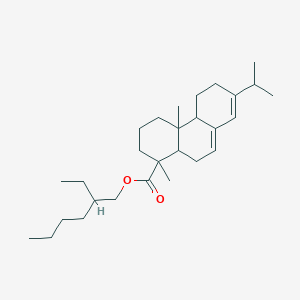

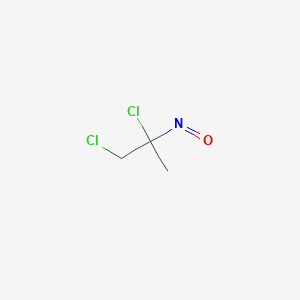

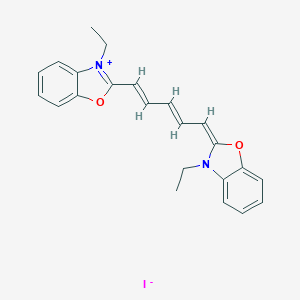

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide is a chemical compound with the molecular formula C23H23IN2O2. It is known for its unique structure, which includes a benzoxazolium core with ethyl and pentadienylidene substituents. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Wissenschaftliche Forschungsanwendungen

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Employed in biochemical assays and as a fluorescent dye for imaging studies.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

3,3’-Diethyloxadicarbocyanine iodide, also known as DODCI, is primarily used as a fluorescent probe . Its primary targets are mitochondria and endoplasmic reticulum in animal and plant cells . It has also been used as a micellar probe due to its positive charge, which allows it to stay at the micelle-water interface .

Mode of Action

DODCI is a cyanine-based dye that is used in the photosensitization of mitochondria and endoplasmic reticulum . It is also used as a microviscosity probe for micelles and microemulsions . The compound’s interaction with its targets is primarily through fluorescence , where it absorbs light at a specific wavelength and then re-emits light at a longer wavelength .

Biochemical Pathways

It has been used to study the relationship between membrane potential and calcium ion fluxes in isolated sarcoplasmic reticulum vesicles .

Pharmacokinetics

Its solubility in dmf and methanol suggests that it may have good bioavailability .

Result of Action

The primary result of DODCI’s action is the generation of fluorescence, which can be used to visualize and study various biological structures and processes . For example, it has been used to stain living presynaptic nerve terminals, which are characteristically rich in mitochondria .

Action Environment

The action, efficacy, and stability of DODCI can be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the pH, temperature, and ionic strength of the solution . It is typically stored at 2-8°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

3,3’-Diethyloxadicarbocyanine iodide is a positively charged compound that stays at the micelle–water interface . It is used as a micellar probe and can be used as a conjugate for labeling cells for cytofluorometry studies

Cellular Effects

The compound has been reported to enhance the apoptotic potency of pheochromocytoma PC-12 and leukemia HL-60 cells . It significantly affects cellular mitochondria . It inhibits the uptake of another mitochondrial probe 3,3’-dihexyloxacarbocyanine iodide .

Molecular Mechanism

It has been suggested that it induces apoptosis via a mitochondrion-mediated mechanism . It does not decrease telomerase activity but instead affects cellular mitochondria

Temporal Effects in Laboratory Settings

Its photoisomerization dynamics have been examined in a series of 1-alkyl-3-methylimidazolium . The activation energy of the reaction was found to be 22 ± 3 kJ mol −1 .

Subcellular Localization

It is known to stain mitochondria and endoplasmic reticulum in animal and plant cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide typically involves the reaction of 3-ethylbenzoxazolium iodide with a pentadienylidene precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzoxazolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-3-methyl-, iodide (1:1)

- Benzoxazolium, 2-[2-(acetylphenylamino)ethenyl]-3-ethyl-5,6-dimethyl-, iodide (1:1)

- Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2-benzoxazolinylidene)prop-1-enyl]-, iodide (1:1)

Uniqueness

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high specificity and sensitivity, such as fluorescent imaging and biochemical assays .

Eigenschaften

CAS-Nummer |

14806-50-9 |

|---|---|

Molekularformel |

C23H23IN2O2 |

Molekulargewicht |

486.3 g/mol |

IUPAC-Name |

(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide |

InChI |

InChI=1S/C23H23N2O2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

CLDZYSUDOQXJOU-UHFFFAOYSA-M |

SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |

Isomerische SMILES |

CCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-] |

Kanonische SMILES |

CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |

Key on ui other cas no. |

14806-50-9 |

Physikalische Beschreibung |

Dark blue crystalline solid; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant |

Synonyme |

3,3'-diethyloxadicarbocyanine 3,3'-diethyloxadicarbocyanine iodide 3,3'-diethyloxadicarbocyanine, perchlorate 3,3'-diethyloxodicarbocyanine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

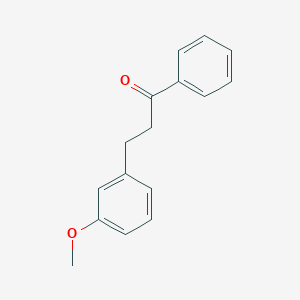

![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)